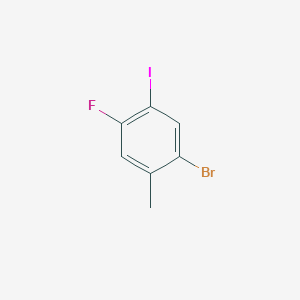
1-Bromo-4-fluoro-5-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-fluoro-5-iodo-2-methylbenzene is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzene ring, along with a methyl group. This compound is of interest due to its potential utility in various chemical reactions and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a related compound, has been studied using nucleophilic aromatic substitution reactions with [18F]fluoride, indicating that similar strategies could be applied to synthesize this compound . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination suggests that bromination is a viable step in the synthesis of brominated benzene derivatives .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can participate in halogen bonding due to the region of positive electrostatic potential associated with a covalently bonded halogen atom, known as the σ-hole . This interaction can be significant in the crystal engineering of materials. The molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene have been studied using DFT calculations, which could provide insights into the structural aspects of this compound .
Chemical Reactions Analysis
Halogenated benzene derivatives are versatile in chemical reactions. For example, 1-bromo-2-fluorobenzenes have been used in palladium-catalyzed carbonylative reactions with various nucleophiles, leading to the formation of six-membered heterocycles . This indicates that this compound could also participate in similar palladium-promoted cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be studied through spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy. DFT calculations can predict vibrational frequencies, and TD-DFT can provide information on electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the reactivity and stability of the compound.
Aplicaciones Científicas De Investigación
Synthesis of Radiopharmaceuticals
1-Bromo-4-fluoro-5-iodo-2-methylbenzene is used in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound crucial for 18F-arylation reactions in the development of PET (Positron Emission Tomography) tracers. Ermert et al. (2004) investigated various methods for preparing 1-bromo-4-[18F]fluorobenzene, identifying symmetrical bis-(4-bromphenyl)iodonium bromide as an effective precursor for achieving the compound through a direct nucleophilic substitution, highlighting its importance in radiopharmaceutical synthesis (Ermert et al., 2004).
Material Science Applications
In material science, derivatives of this compound are explored for their potential in creating new materials. For instance, compounds synthesized from halogenated benzene derivatives have been studied for their inhibitory activity against acidic corrosion of steels, demonstrating the compound's role in developing corrosion-resistant materials and coatings (Negrón-Silva et al., 2013).
Analytical Chemistry
In analytical chemistry, the compound's derivatives are utilized in studying the mechanisms of complex chemical reactions. For example, Horio et al. (1996) examined the side reactions during the electrochemical fluorination of halobenzenes, including derivatives of this compound, to better understand the formation of fluorinated compounds, which is crucial for the development of fluorination techniques and the synthesis of fluorinated molecules (Horio et al., 1996).
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that 1-Bromo-4-fluoro-5-iodo-2-methylbenzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-4-fluoro-5-iodo-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURJZVCWXPIRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

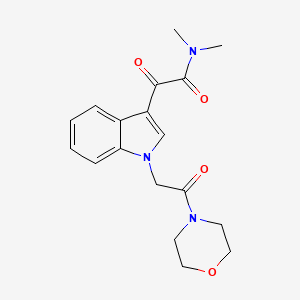
![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)
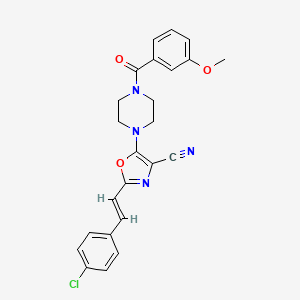
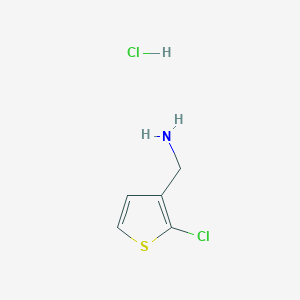
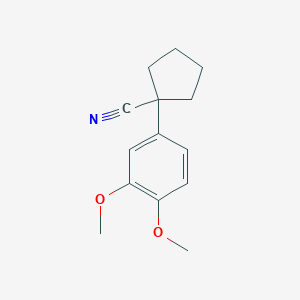

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
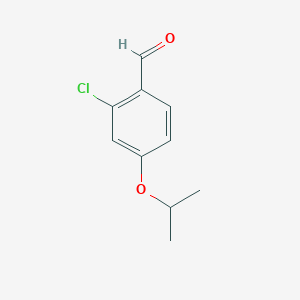
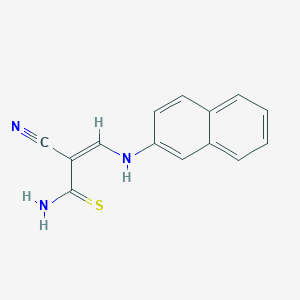
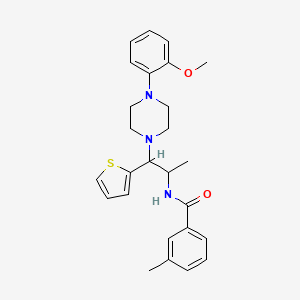
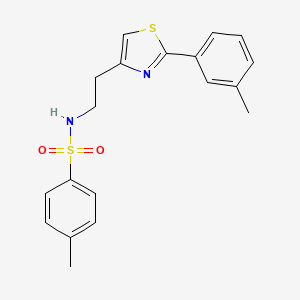
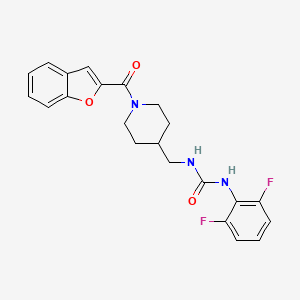
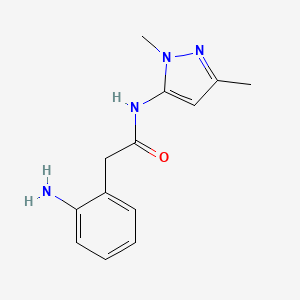
![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)